molecular formula C7H5F4NO4S B13552336 4-Amino-3-(trifluoromethoxy)phenylfluoranesulfonate

4-Amino-3-(trifluoromethoxy)phenylfluoranesulfonate

Cat. No.: B13552336
M. Wt: 275.18 g/mol
InChI Key: BXJYYLLJEXMBRB-UHFFFAOYSA-N
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Description

4-amino-3-(trifluoromethoxy)phenyl fluoranesulfonate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features an amino group, a trifluoromethoxy group, and a fluoranesulfonate group attached to a phenyl ring, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-3-(trifluoromethoxy)phenyl fluoranesulfonate typically involves multiple steps, starting with the introduction of the trifluoromethoxy group onto the phenyl ring. This can be achieved through a nucleophilic aromatic substitution reaction using a suitable trifluoromethoxy reagent. The amino group is then introduced via a reduction reaction, often using a reducing agent like lithium aluminum hydride. Finally, the fluoranesulfonate group is added through a sulfonation reaction, using fluoranesulfonic acid under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC), would be employed to monitor the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-amino-3-(trifluoromethoxy)phenyl fluoranesulfonate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The trifluoromethoxy group can be reduced under specific conditions.

    Substitution: The fluoranesulfonate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include nitro derivatives, reduced trifluoromethoxy compounds, and substituted fluoranesulfonates.

Scientific Research Applications

4-amino-3-(trifluoromethoxy)phenyl fluoranesulfonate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-amino-3-(trifluoromethoxy)phenyl fluoranesulfonate involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds, the trifluoromethoxy group can participate in hydrophobic interactions, and the fluoranesulfonate group can engage in ionic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-3-(trifluoromethyl)phenol
  • 4-amino-3-(trifluoromethoxy)phenyl thiocyanate

Uniqueness

4-amino-3-(trifluoromethoxy)phenyl fluoranesulfonate is unique due to the presence of the fluoranesulfonate group, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications where other compounds may not be suitable.

Properties

Molecular Formula

C7H5F4NO4S

Molecular Weight

275.18 g/mol

IUPAC Name

1-amino-4-fluorosulfonyloxy-2-(trifluoromethoxy)benzene

InChI

InChI=1S/C7H5F4NO4S/c8-7(9,10)15-6-3-4(1-2-5(6)12)16-17(11,13)14/h1-3H,12H2

InChI Key

BXJYYLLJEXMBRB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OS(=O)(=O)F)OC(F)(F)F)N

Origin of Product

United States

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